molecular formula C18H18F3N5O2 B2454704 N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034259-01-1

N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Numéro de catalogue B2454704
Numéro CAS: 2034259-01-1
Poids moléculaire: 393.37
Clé InChI: NKPRBXLIJTZBBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
BenchChem offers high-quality N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Development and Pharmacokinetic Study The development of oral fluoropyrimidine S-1, which includes a prodrug of 5-fluorouracil, has been a significant advance. It was designed to enhance the feasibility and therapeutic index of 5-FU administered orally. A study focused on the feasibility of administering S-1 on a once-daily-for-28-day schedule every 5 weeks, determining the maximum tolerated dose, characterizing the pharmacokinetics, and seeking evidence of anticancer activity. The study found that S-1 on this schedule had a predictable toxicity profile and a low incidence of severe adverse effects at the recommended Phase II dose, making further evaluations warranted in malignancies that are sensitive to fluoropyrimidines (Chu et al., 2004).

2. Antitumor Effect and Adverse Reactions Evaluation S-1, as a novel oral anticancer drug, showed significant improvement in tumor-selective toxicity by the actions of two modulators, CDHP and Oxo. A late phase II clinical trial confirmed its antitumor effect and adverse reactions in patients with advanced gastric cancer, indicating that S-1 was effective and well-tolerated (Sakata et al., 1998).

3. Kinetics and Metabolism Study A study on the kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine (5'-dFUrd), revealed that it follows a nonlinear kinetic process in humans at therapeutic doses. The data highlighted the importance of certain metabolic pathways in humans, suggesting a complex metabolism that might impact the therapeutic efficacy of fluoropyrimidine-based treatments (Sommadossi et al., 1983).

4. Genomic Predictors of Clinical Response Research has explored the potential of gene polymorphisms, such as those in the MTHFR gene, to serve as genomic predictors of clinical response to fluoropyrimidine-based chemotherapy. This study aimed to ascertain the impact of certain polymorphisms on the prognosis of colorectal cancer patients treated with adjuvant fluoropyrimidine, highlighting the potential for personalized medicine based on genomic profiling (Cecchin et al., 2014).

Propriétés

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c19-12-1-2-14(21)15(7-12)25-17(28)16(27)22-8-11-3-5-26(6-4-11)18-23-9-13(20)10-24-18/h1-2,7,9-11H,3-6,8H2,(H,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPRBXLIJTZBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.